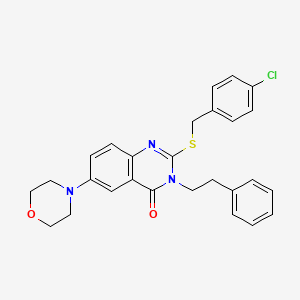

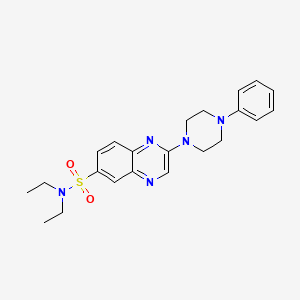

N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide, also known as DNQX, is a synthetic compound that is widely used in scientific research as a selective antagonist of AMPA and kainate receptors. DNQX has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of neurological disorders.

Applications De Recherche Scientifique

Antimicrobial and Antibacterial Activities

Quinoxaline sulfonamides have been synthesized and evaluated for their antimicrobial activities against various bacterial strains. For instance, a study demonstrated the green synthesis of novel quinoxaline sulfonamides with significant antibacterial activity against Staphylococcus spp. and Escherichia coli bacteria. This highlights the potential of quinoxaline sulfonamide derivatives in contributing to the development of new antibacterial agents (Alavi et al., 2017).

Potential Anti-COVID-19 Applications

Quinoxaline sulfonamides have also been investigated for their potential application as COVID-19 therapeutic agents. A theoretical investigation involving computational calculations and molecular docking studies explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including quinoxaline derivatives, exhibiting antimalarial activity and assessed their ADMET properties for potential anti-COVID-19 applications (Fahim & Ismael, 2021).

Neuropharmacological and Anti-inflammatory Applications

Several studies have explored the neuropharmacological applications of quinoxaline sulfonamides, demonstrating their potential as histamine H4 receptor inverse agonists with anti-inflammatory properties. These compounds have shown promise in in vivo models of inflammation, suggesting their therapeutic potential in treating inflammatory conditions (Smits et al., 2010).

Antidepressant and Adenosine Receptor Antagonism

Quinoxaline derivatives have been identified as potent adenosine receptor antagonists with the potential for rapid-onset antidepressant effects. This suggests their utility in the development of novel therapeutic agents for treating depression and related disorders (Sarges et al., 1990).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of bioactive quinoxaline-containing sulfonamides have been extensively studied, revealing a broad range of biomedical activities, including antibacterial, antifungal, and anticancer actions. This demonstrates the versatility of quinoxaline sulfonamide derivatives in medicinal chemistry and their potential as lead compounds for developing advanced therapeutic agents (Irfan et al., 2021).

Mécanisme D'action

Target of Action

N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist activity, and anti-amoebiasis activity .

Biochemical Pathways

Quinoxaline derivatives have been found to interact with various biochemical pathways, leading to a wide range of biological effects .

Result of Action

Quinoxaline derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide has been found to interact with various enzymes and proteins. For instance, it has been shown to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter important for memory and cognition . This interaction suggests that this compound could potentially be used in the treatment of conditions like Alzheimer’s disease, where acetylcholine levels are typically low .

Cellular Effects

The effects of this compound on cells are largely due to its interactions with enzymes like AChE. By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, potentially improving memory and cognitive function

Molecular Mechanism

The molecular mechanism of this compound involves its binding to AChE, thereby inhibiting the enzyme’s activity . This leads to an increase in acetylcholine levels, which can enhance cognitive function.

Propriétés

IUPAC Name |

N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2S/c1-3-27(4-2)30(28,29)19-10-11-20-21(16-19)23-17-22(24-20)26-14-12-25(13-15-26)18-8-6-5-7-9-18/h5-11,16-17H,3-4,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGPXEWHKSPVLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955562.png)

![1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955564.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2955565.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2955566.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2955577.png)

![Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate](/img/structure/B2955578.png)